![molecular formula C28H24N2O2 B387585 3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL](/img/structure/B387585.png)
3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and an appropriate amine derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Esters or ethers, depending on the substituent introduced.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: The compound has demonstrated potent antioxidant activity, making it a potential candidate for therapeutic applications.
Medicine
Drug Development: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an antimicrobial and antioxidant agent.
Industry
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.
作用机制
The biological activities of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol are primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antioxidant effects . The compound’s phenolic hydroxyl group also plays a crucial role in its antioxidant activity by scavenging free radicals.
相似化合物的比较
Similar Compounds
- 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol (H2L1)
- 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2)
- 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3)
- 5-(Benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol (H2L4)
Uniqueness
3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to form stable metal complexes further distinguishes it from other similar compounds .
属性
分子式 |
C28H24N2O2 |
|---|---|
分子量 |
420.5g/mol |
IUPAC 名称 |
3-[[4-[4-[(3-hydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H24N2O2/c1-19-13-23(9-11-27(19)29-17-21-5-3-7-25(31)15-21)24-10-12-28(20(2)14-24)30-18-22-6-4-8-26(32)16-22/h3-18,31-32H,1-2H3 |
InChI 键 |
XZSNDZJWOSCDED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


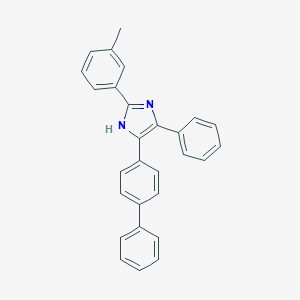
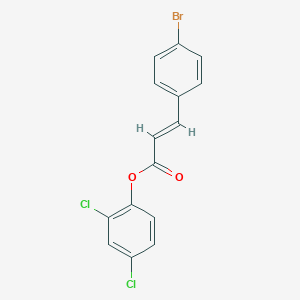
![1,3-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387506.png)
![2-{1-Cyclopropyl-3-[4-(dimethylamino)phenyl]-2-propenylidene}malononitrile](/img/structure/B387507.png)
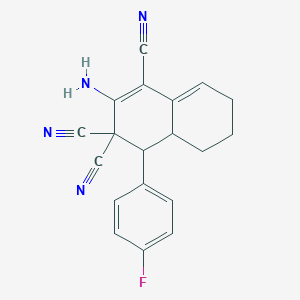
![3-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B387510.png)
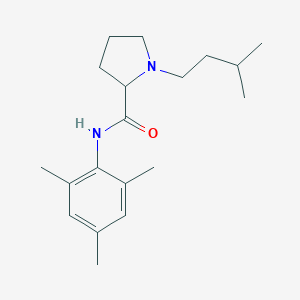
![(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B387514.png)
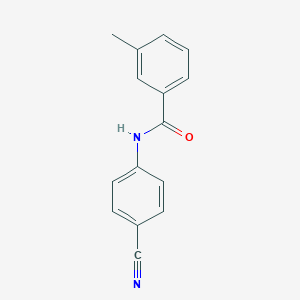
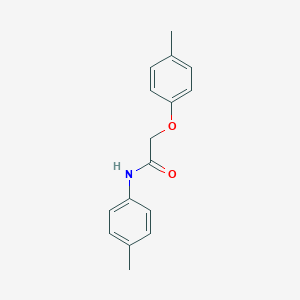
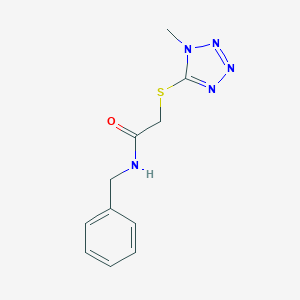
![2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B387521.png)
![4-(5-Phenyl-4H-[1,2,4]triazol-3-ylazo)-phenol](/img/structure/B387522.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B387525.png)
